

6-Bromo-1,2-benzisoxazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-1,2-benzisoxazole

Cat. No.: B1289395

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CAS Number: 1060802-88-1

This technical guide provides an in-depth overview of **6-Bromo-1,2-benzisoxazole**, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, provides spectroscopic data, outlines a potential synthetic route, and discusses its relevance in the broader context of benzisoxazole derivatives' biological activities.

Core Properties and Data

6-Bromo-1,2-benzisoxazole is a brominated derivative of the benzisoxazole heterocyclic system. Its chemical structure consists of a benzene ring fused to an isoxazole ring, with a bromine atom substituted at the 6-position.

Physicochemical Properties

While specific experimentally determined data for **6-Bromo-1,2-benzisoxazole** is limited in publicly available literature, the following table summarizes its known and predicted properties. Researchers should verify this data through experimental analysis.

Property	Value	Source
CAS Number	1060802-88-1	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₇ H ₄ BrNO	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	198.02 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	White to off-white solid	--INVALID-LINK--
Boiling Point	276.1±13.0 °C (Predicted)	--INVALID-LINK--
Density	1.710±0.06 g/cm ³ (Predicted)	--INVALID-LINK--
pKa	-3.34±0.30 (Predicted)	--INVALID-LINK--
Storage Temperature	Room Temperature, Sealed in dry	--INVALID-LINK--

Spectroscopic Data

Detailed experimental spectra for **6-Bromo-1,2-benzisoxazole** are not widely published. The following data is based on general knowledge of benzisoxazole derivatives and may be used as a reference for spectral analysis.

¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the substituted benzene ring.

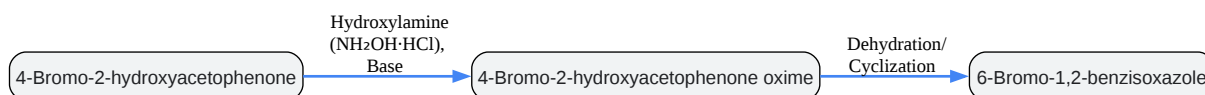
¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule.

Mass Spectrometry (Predicted) The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z ≈ 197 and a characteristic isotopic pattern for a monobrominated compound (M+2 peak with nearly equal intensity).

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **6-Bromo-1,2-benzisoxazole** is not readily available in the surveyed literature. However, a plausible synthetic route can be adapted from general methods for the synthesis of 1,2-benzisoxazole derivatives. The most common approach involves the cyclization of an appropriate ortho-hydroxy ketoxime.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **6-Bromo-1,2-benzisoxazole**.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromo-2-hydroxyacetophenone oxime (Intermediate)

- Dissolve 4-Bromo-2-hydroxyacetophenone (1 equivalent) in a suitable solvent such as ethanol.
- Add hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate or pyridine, 1.2 equivalents) to the solution.
- Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude oxime.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-Bromo-2-hydroxyacetophenone oxime.

Step 2: Cyclization to **6-Bromo-1,2-benzisoxazole** (Product)

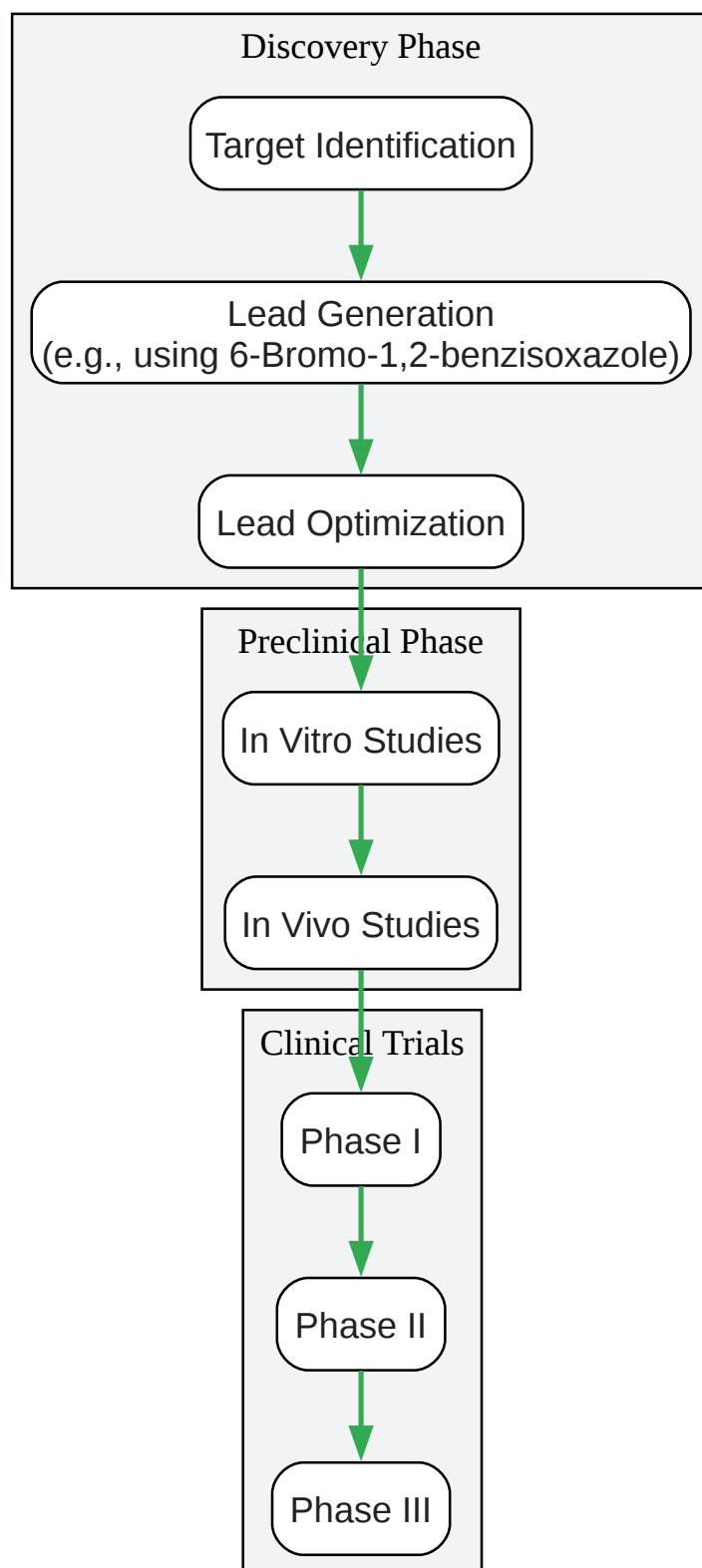
- Several methods can be employed for the cyclization of the oxime. A common method involves heating the oxime in the presence of a dehydrating agent.
- Alternatively, the oxime can be treated with a base such as sodium hydroxide or potassium hydroxide in a suitable solvent (e.g., ethanol, dioxane) and heated to induce cyclization.
- Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
- Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **6-Bromo-1,2-benzisoxazole**.

Biological and Pharmacological Context

The 1,2-benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.^[1] Derivatives of 1,2-benzisoxazole have been reported to exhibit a wide range of pharmacological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial properties.^[1]

While specific biological data for **6-Bromo-1,2-benzisoxazole** is not extensively documented, its structural similarity to other active benzisoxazoles suggests its potential as a building block for the synthesis of novel therapeutic agents. The bromine atom at the 6-position can serve as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

General Workflow for Drug Discovery



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Caption: A generalized workflow for drug discovery.

Safety and Handling

As with all laboratory chemicals, **6-Bromo-1,2-benzisoxazole** should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. General safety measures include working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and avoiding inhalation, ingestion, and skin contact.

Conclusion

6-Bromo-1,2-benzisoxazole is a valuable chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is not abundant, this guide provides a comprehensive overview based on available information and established chemical principles. Further experimental investigation is necessary to fully characterize its properties and explore its potential in drug discovery and development.

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References

- 1. qhpharmaceutical.com [qhpharmaceutical.com]
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